molecular formula C22H22N4O4S B3756648 (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide

(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide

Cat. No.: B3756648
M. Wt: 438.5 g/mol
InChI Key: LBSZKPARMYDWBA-AWNIVKPZSA-N
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Description

(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide (IUPAC name) is a synthetic enamide derivative featuring a 4-propoxyphenyl group and a sulfamoylphenyl moiety linked to a pyrimidine ring. Its molecular formula is C23H25N3O5S, with a molar mass of 455.53 g/mol .

Properties

IUPAC Name

(E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-2-16-30-19-9-4-17(5-10-19)6-13-21(27)25-18-7-11-20(12-8-18)31(28,29)26-22-23-14-3-15-24-22/h3-15H,2,16H2,1H3,(H,25,27)(H,23,24,26)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSZKPARMYDWBA-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the propoxyphenyl intermediate: This step involves the reaction of 4-propoxybenzaldehyde with a suitable reagent to form the corresponding propoxyphenyl intermediate.

    Formation of the pyrimidinylsulfamoyl intermediate: This step involves the reaction of 4-aminopyrimidine with a sulfonyl chloride to form the pyrimidinylsulfamoyl intermediate.

    Coupling reaction: The final step involves the coupling of the propoxyphenyl intermediate with the pyrimidinylsulfamoyl intermediate under suitable reaction conditions to form (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinylsulfamoyl Moieties

(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide
  • Molecular Formula : C19H15ClN4O3S .
  • Key Differences : Replaces the 4-propoxyphenyl group with a 2-chlorophenyl substituent.
3-(Isobutyrylamino)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide
  • Molecular Formula : C18H17N5O3S .
  • Key Differences : Contains a benzamide core instead of a propenamide backbone.

Chlorinated and Fluorinated Cinnamamides

(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j)
  • Activity : MIC = 0.15 µM against S. aureus and MRSA; also effective against M. smegmatis and M. marinum .
  • Key Differences : Dichlorophenyl and trifluoromethyl groups enhance lipophilicity (log D ~4.2) but increase cytotoxicity (IC50 = 5–10 µM) .
  • Comparison : The target compound’s 4-propoxyphenyl group (log D ~3.8 estimated) likely reduces cytotoxicity while maintaining moderate lipophilicity for membrane permeation .
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (1p)
  • Activity : MIC = 0.2 µM against MRSA; superior to ampicillin .

Substituent Effects on Activity and Physicochemical Properties

Compound Substituents log D MIC (µM) vs S. aureus Cytotoxicity (IC50, µM)
Target Compound 4-propoxyphenyl, pyrimidine ~3.8* N/A N/A
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) 3,4-Cl, CF3 4.2 0.15 5–10
(2E)-N-[3,5-bis(CF3)phenyl]-3-(4-Cl-phenyl)prop-2-enamide (1p) 4-Cl, bis-CF3 4.5 0.2 >10
(2E)-3-(2-Furyl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide Furan, thiocarbamoyl ~2.5 2.34† >20

*Estimated based on substituent contributions ; †Data from furan-containing analog .

Key Trends:

Lipophilicity and Activity: Chloro/CF3 groups increase log D and antibacterial potency but raise cytotoxicity.

Electronic Effects: Electron-withdrawing groups (Cl, CF3) enhance target binding but may reduce metabolic stability.

Biological Activity

(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structure that combines a propoxyphenyl group and a pyrimidinylsulfamoyl group, which may confer distinct therapeutic properties.

  • IUPAC Name : (E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
  • Molecular Formula : C22H22N4O4S
  • Molecular Weight : 422.50 g/mol

The biological activity of (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various cellular pathways. Research indicates that it could act as an inhibitor of certain tyrosine kinases, which are critical in cancer progression.

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar compounds, suggesting that (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide may exhibit comparable properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT-116) and others.

CompoundIC50 (µM)Remarks
3c1.184 ± 0.06High cytotoxicity
3e3.403 ± 0.18Notable activity
Cabozantinib16.350 ± 0.86Reference compound

The above table illustrates the cytotoxic activities of related compounds, indicating that structural modifications can significantly influence efficacy.

Inhibition of Tyrosine Kinases

The compound's potential as a dual inhibitor of VEGFR-2 and c-Met tyrosine kinases has been explored in recent research. These kinases are often implicated in tumor growth and metastasis.

CompoundTarget KinaseIC50 (nM)
3dVEGFR-251
3ec-Met48

This data suggests that (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide may possess significant inhibitory effects on these critical pathways involved in cancer biology.

Case Studies

  • Study on Antiproliferative Activity : A series of derivatives based on similar scaffolds were tested for their antiproliferative activities against HCT-116 cells. The results indicated that modifications to the phenyl and pyrimidine groups could enhance or diminish biological activity.
  • Mechanistic Studies : Apoptosis assays conducted on treated cancer cells revealed that certain derivatives led to cell cycle arrest, particularly in the G0/G1 phase, indicating a potential mechanism for their anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide

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